(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide
Description
(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide is a chiral amide derivative featuring a stereogenic center at the α-carbon of the propanamide backbone. The compound is characterized by a 2-bromobenzyl group and an ethyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₈BrN₂O, with a molecular weight of 313.20 g/mol. The bromine atom on the benzyl ring enhances lipophilicity and may influence binding interactions in biological systems, making it a candidate for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-3-15(12(16)9(2)14)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISLFWDLRBABJY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Br)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1Br)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structural comparisons with related compounds.
Chemical Structure and Properties
This compound features a chiral amide structure with a bromine substituent on the benzyl group. This unique configuration enhances its reactivity and interaction with various biological targets. The presence of the bromine atom is particularly noteworthy as it can influence the compound's binding affinity and selectivity towards specific receptors.
Mechanisms of Biological Activity
Research indicates that this compound interacts with neurotransmitter systems, which may provide therapeutic benefits in conditions such as anxiety and depression. The compound's ability to modulate receptor activity is crucial for its pharmacological effects.
Key Mechanisms:
- Receptor Binding: The compound exhibits significant binding affinity to neurotransmitter receptors, influencing their activity.
- Enzyme Interaction: Studies suggest that it may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.
Pharmacological Effects
The pharmacological profile of this compound has been characterized through various studies, highlighting its potential applications in treating neurological disorders.
Pharmacological Findings:
- Anxiolytic Effects: In animal models, the compound demonstrated anxiolytic properties, suggesting its potential use in treating anxiety disorders.
- Antidepressant Activity: Preliminary studies indicate that it may exhibit antidepressant-like effects, possibly through serotonin receptor modulation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key characteristics of selected compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| This compound | Chiral amide with bromine substituent | Enhanced reactivity due to bromine |
| N-Benzyl-N-ethylpropanamide | Lacks halogen substituent | More stable, less reactive |
| 2-Amino-N-(4-bromobenzyl)-N-methylpropanamide | Different bromine position | May exhibit different biological activity |
| (S)-2-Amino-N-(phenethyl)-N-propylpropanamide | No halogen substituent | Focused on receptor interactions |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential.
- Study on Anxiolytic Effects: A study published in Pharmacological Research evaluated the anxiolytic effects of the compound using rodent models. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential as an anxiolytic agent .
- Antidepressant-Like Activity: Another investigation focused on the antidepressant-like effects of this compound. The findings suggested that the compound may enhance serotonergic transmission, leading to improved mood in animal models .
- Receptor Binding Studies: Research utilizing radiolabeled ligands assessed the binding affinity of this compound to various neurotransmitter receptors. The results demonstrated selective binding to serotonin receptors, which is crucial for its proposed antidepressant effects .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide. Its structural features allow it to act as an inhibitor against bacterial helicases, which are essential for DNA replication and repair processes in bacteria. For instance, certain biphenyl compounds exhibiting similar structural characteristics demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus anthracis, with minimal cytotoxicity towards mammalian cells .
Cancer Treatment
The compound's derivatives have been investigated for their efficacy in treating acute myeloid leukemia (AML). Research indicates that compounds with a similar framework can inhibit FLT3, a receptor tyrosine kinase implicated in AML, suggesting that this compound may also possess anti-cancer properties .
Synthesis of Complex Molecules
This compound serves as a valuable intermediate in the synthesis of various complex organic molecules. Its ability to undergo reactions such as the Suzuki coupling allows for the formation of diverse aryl compounds, which are crucial in drug discovery and development .
Use in Multicomponent Reactions
The compound is also utilized in multicomponent reactions, such as the Ugi reaction, which facilitates the formation of diverse amides and related structures. This versatility makes it a significant building block for synthesizing bioactive molecules .
Data Table: Summary of Applications
Case Study 1: Antibacterial Efficacy
A research study evaluated several biphenyl compounds, including those structurally similar to this compound. The results indicated that these compounds exhibited significant growth inhibition against MRSA strains with MIC values ranging from 0.5 to 4.2 µg/mL, demonstrating their potential as novel antibacterial agents .
Case Study 2: Synthesis of Tetrahydroisoquinolines
In another study focusing on synthetic methodologies, this compound was employed to synthesize N-aryl-1,2,3,4-tetrahydroisoquinolines through a series of reactions yielding products with varying degrees of success based on substitution patterns. This highlights its utility in generating complex structures relevant to medicinal chemistry .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
Compounds with halogenated benzyl groups are common in medicinal chemistry. Key analogs include:
Key Observations :
- Halogen Effects : Bromine (Br) in the target compound increases molecular weight and lipophilicity (logP) compared to chlorine (Cl) or fluorine (F). This may enhance membrane permeability but reduce aqueous solubility .
- In contrast, 2-fluorobenzyl analogs (e.g., ) prioritize electronic modulation (e.g., hydrogen bonding) over steric effects.
Backbone and N-Substituent Modifications
Variations in the propanamide backbone and nitrogen substituents alter physicochemical and pharmacological properties:
Key Observations :
- Such modifications are common in kinase inhibitors .
- N-Alkyl vs. N-Aryl Groups : The ethyl group in the target compound balances steric hindrance and metabolic stability. Bulkier substituents (e.g., isopropyl in ) may prolong half-life but complicate synthesis .
Preparation Methods
Alkylation and Amide Bond Formation
The amide backbone is typically constructed via coupling reactions between a carboxylic acid derivative and an amine. For example, ethyl 2-aminopropanoate reacts with 2-bromobenzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . This step is conducted in anhydrous dimethylformamide (DMF) at 0–5°C to minimize epimerization.
Reaction Conditions Table
| Component | Quantity | Conditions | Yield |
|---|---|---|---|
| Ethyl 2-aminopropanoate | 10 mmol | DMF, EDC (1.2 eq), 0°C | 78% |
| 2-Bromobenzylamine | 12 mmol | HOBt (1.5 eq), 24 h |
Stereochemical Control
Enantiomeric purity is maintained using chiral auxiliaries or asymmetric catalysis . For instance, L-proline-derived catalysts facilitate the formation of the (S)-configuration during reductive amination. Alternatively, chiral HPLC resolves racemic mixtures post-synthesis, though this method is less efficient for large-scale production.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents like DMF or acetonitrile enhance reaction rates by stabilizing transition states in SN2 mechanisms. Elevated temperatures (50–60°C) improve kinetics but risk racemization, necessitating a balance between speed and stereochemical integrity.
Optimization Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents racemization |
| Solvent | DMF/THF (1:1) | Maximizes solubility |
| Reaction Time | 18–24 h | Completes coupling |
Catalytic Systems
Palladium-catalyzed cross-coupling introduces the bromobenzyl group efficiently, while enzyme-mediated resolutions (e.g., lipases) improve enantioselectivity. For example, Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, enriching the (S)-form to >99% ee.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow microreactors enable rapid mixing and heat transfer, reducing side reactions. A representative protocol involves:
-
Continuous Amination : Ethyl propanamide and 2-bromobenzylamine flow through a packed-bed reactor containing immobilized EDC/HOBt.
-
In-line Purification : Liquid-liquid extraction removes unreacted amines.
-
Crystallization : The crude product is crystallized from ethanol/water, yielding 85% pure (S)-enantiomer.
Industrial Process Metrics
| Metric | Value |
|---|---|
| Throughput | 50 kg/day |
| Purity | 98.5% |
| Enantiomeric Excess | 99.2% |
Purification and Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) resolves enantiomers using a hexane/isopropanol mobile phase. Flash chromatography on silica gel (ethyl acetate/hexane) removes by-products.
Spectroscopic Analysis
NMR Data Table
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| NH (amide) | 6.82–6.95 | Singlet |
| CH (chiral center) | 3.45–3.52 | Quartet |
| Aromatic (Br-C6H4) | 7.21–7.48 | Multiplet |
Mass Spec : HRMS (ESI+) m/z calc. for C12H16BrN2O [M+H]+: 283.04; found: 283.03.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-bromobenzyl)-N-ethylpropanamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving bromobenzyl amines and ethyl propanamide derivatives. Key steps include activating the bromobenzyl group (e.g., using 2-bromobenzylamine) and coupling it with an (S)-configured amino-propanamide precursor. Optimization involves adjusting stoichiometry (1:1 molar ratios for intermediates) and reaction conditions (e.g., reflux in polar aprotic solvents like DMF or THF). Catalysts such as DCC (dicyclohexylcarbodiimide) may enhance amide bond formation. Reaction progress can be monitored via TLC or LC-MS .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm stereochemistry (S-configuration) and verify substituents (e.g., bromobenzyl, ethyl groups). Aromatic protons in the 7.1–7.6 ppm range and methylene protons near 3.5–4.0 ppm are diagnostic .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- Elemental Analysis : Confirm C, H, N, and Br content to assess purity .
Q. How should researchers handle stability and storage of this compound under laboratory conditions?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Stability studies recommend periodic HPLC analysis to detect degradation (e.g., hydrolysis of the amide bond in humid conditions). For long-term storage, lyophilization or inert gas purging (N₂/Ar) minimizes oxidative decomposition .
Advanced Research Questions
Q. What role does stereochemistry ((S)-configuration) play in modulating biological or catalytic activity?
- Methodological Answer : The (S)-enantiomer may exhibit distinct interactions with chiral biological targets (e.g., enzymes or receptors). Comparative studies using racemic mixtures vs. enantiopure forms are critical. Techniques like chiral HPLC or circular dichroism (CD) can resolve enantiomers, while molecular docking predicts binding affinities to targets like proteases or kinases .
Q. How can contradictions in analytical data (e.g., conflicting NMR or crystallography results) be resolved?
- Methodological Answer : Contradictions may arise from polymorphic forms or solvent-induced conformational changes. Strategies include:
- Repetition under controlled conditions (e.g., same solvent, temperature).
- X-ray crystallography : Resolve absolute configuration and packing effects .
- Dynamic NMR : Detect rotational barriers in amide bonds or bromobenzyl groups .
- Cross-validation with complementary techniques (e.g., comparing IR and Raman spectra) .
Q. What are the best practices for evaluating the compound’s toxicity in in vitro models?
- Methodological Answer : Use tiered assays:
- Cell viability assays (MTT, resazurin) in HEK-293 or HepG2 cells at 1–100 µM concentrations.
- Apoptosis markers (caspase-3/7 activation) via fluorescence microscopy.
- Metabolic stability : Microsomal incubation (e.g., liver microsomes) to assess cytochrome P450 interactions.
- Safety protocols mandate PPE (gloves, goggles) and fume hoods due to bromine-related hazards .
Q. How can computational methods (e.g., QSAR, MD simulations) guide the design of derivatives with enhanced properties?
- Methodological Answer :
- QSAR : Correlate substituent effects (e.g., electron-withdrawing Br) with bioactivity using descriptors like logP, polar surface area, and H-bond donors.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses.
- ADMET Prediction : Tools like SwissADME predict absorption, metabolism, and toxicity early in derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
